molecular formula C11H11F3O3 B8548040 Ethyl alpha-hydroxy-alpha-(trifluoromethyl)phenylacetate

Ethyl alpha-hydroxy-alpha-(trifluoromethyl)phenylacetate

Cat. No.: B8548040
M. Wt: 248.20 g/mol
InChI Key: SBRZVCULUVUJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-hydroxy-alpha-(trifluoromethyl)phenylacetate is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C11H11F3O3/c1-2-17-9(15)10(16,11(12,13)14)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3

InChI Key

SBRZVCULUVUJBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred ethyl 2-oxo-phenylacetate (1.0 g, 5.6 mmol) under nitrogen atmosphere at ambient temperature was added trimethyl(trifluoromethyl)silane (1.0 mL, 6.73 mmol) and 1.0 TBAF in THF (6.2 mL, 6.2 mmol). This mixture was stirred at ambient temperature for 72 h. To the reaction was added 5N HCl solution (10 mL) and the mixture was stirred at ambient temperature for 18 h. The mixture was partitioned between Et2O and water. The Et2O layer was separated, dried over anhydrous Na2SO4, and filtered. Crude ethyl 2-phenyl-2-hydroxy-3,3,3-trifluoropropanoate was obtained as a yellow oil (0.9 g; HPLC RT=3.30 min, method A; 1H NMR, 400 MHz, CDCl3, 8.2 ppm (d, 1H), 7.78 ppm (m, 1H), 7.4 ppm (m, 3H), 4.4 ppm (m, 2H), 1.35 ppm (t, 3H)).
Name
ethyl 2-oxo-phenylacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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